molecular formula C26H24ClFN2O4 B10930446 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10930446
M. Wt: 482.9 g/mol
InChI Key: MZIULXFHGPEAOH-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halides like chlorides or bromides with a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
  • 1-(2-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
  • 1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-imidazole

Uniqueness

1-(2-chloro-6-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24ClFN2O4

Molecular Weight

482.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(2,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H24ClFN2O4/c1-31-16-8-10-18(25(12-16)33-3)23-14-24(19-11-9-17(32-2)13-26(19)34-4)30(29-23)15-20-21(27)6-5-7-22(20)28/h5-14H,15H2,1-4H3

InChI Key

MZIULXFHGPEAOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2CC3=C(C=CC=C3Cl)F)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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